(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride

Catalog No.
S910797
CAS No.
1415257-65-6
M.F
C9H14ClNO2S
M. Wt
235.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydroch...

CAS Number

1415257-65-6

Product Name

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride

IUPAC Name

(1R)-1-(4-methylsulfonylphenyl)ethanamine;hydrochloride

Molecular Formula

C9H14ClNO2S

Molecular Weight

235.73 g/mol

InChI

InChI=1S/C9H13NO2S.ClH/c1-7(10)8-3-5-9(6-4-8)13(2,11)12;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1

InChI Key

JAECXGZNWPVNEU-OGFXRTJISA-N

SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)N.Cl

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N.Cl

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride is a chiral compound with the molecular formula C9_9H13_{13}ClN2_2O2_2S and a molecular weight of 235.73 g/mol. This compound features a methylsulfonyl group attached to a phenyl ring, which contributes to its unique chemical properties and biological activities. As a hydrochloride salt, it is soluble in water, which enhances its utility in various applications, particularly in pharmaceutical formulations .

This compound is primarily utilized in synthetic organic chemistry as a chiral building block. It can undergo several types of reactions:

  • Nucleophilic Substitution: The methylsulfonyl group can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Reduction Reactions: The amine functionality can be reduced to form secondary or tertiary amines.
  • Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, facilitating the formation of complex molecular architectures.

These reactions are essential for developing new pharmaceuticals and agrochemicals that require specific stereochemical configurations .

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride exhibits notable biological activities. Preliminary studies suggest it may possess:

  • Antidepressant Properties: Similar compounds have been linked to serotonin reuptake inhibition.
  • Antinociceptive Effects: Research indicates potential pain-relieving properties, making it a candidate for further investigation in pain management therapies.

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter systems, although specific mechanisms remain under investigation .

The synthesis of (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride typically involves several key steps:

  • Starting Material: The synthesis often begins with commercially available 4-methylsulfonylphenylacetone.
  • Amine Formation: The ketone undergoes reductive amination with an appropriate amine source, such as ammonia or primary amines.
  • Hydrochloride Salt Formation: The free base form is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

This multi-step synthetic route allows for the efficient production of the compound while maintaining high stereochemical purity .

(R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride has several applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various drugs, particularly those targeting neurological disorders.
  • Chemical Research: Used as a chiral building block in the development of novel compounds with specific biological activities.
  • Agrochemicals: Potentially useful in creating new pesticides or herbicides that require specific stereochemical configurations for efficacy .

Interaction studies indicate that (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride may interact with various biological targets:

  • Serotonin Transporters: Similar compounds have shown affinity for serotonin transporters, suggesting potential antidepressant effects.
  • Pain Pathways: Preliminary data indicate interactions with nociceptive pathways, which could explain its antinociceptive properties.

Further studies are necessary to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural similarities with (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
(S)-1-(4-(Methylsulfonyl)phenyl)ethanamineC9_9H13_{13}NO2_2SEnantiomer with potential different biological activity
(R)-1-(4-(Benzylselanyl)phenyl)ethanamineC15_{15}H17_{17}NSeFeatures selenium instead of sulfur; different reactivity
1-[4-(Methylsulfonyl)phenyl]ethanamineC9_9H13_{13}NO2_2SBase form without hydrochloride; different solubility properties

The uniqueness of (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride lies in its specific stereochemistry and functional group arrangement, which contribute to its distinct biological activities and applications in drug development. Its versatility as a chiral building block further differentiates it from similar compounds .

Dates

Modify: 2023-08-16

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